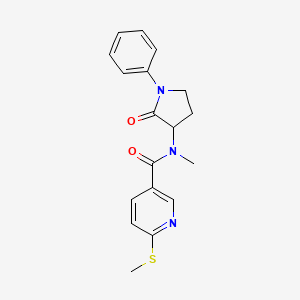

N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide

Description

Propriétés

IUPAC Name |

N-methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-20(17(22)13-8-9-16(24-2)19-12-13)15-10-11-21(18(15)23)14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWVRNYIZHQDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(C1=O)C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine-3-carboxamide core and introduce the N-methyl and 6-methylsulfanyl groups through nucleophilic substitution reactions. The 2-oxo-1-phenylpyrrolidin-3-yl group can be introduced via a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridine-3-Carboxamide Derivatives

The compound shares structural homology with 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5, ). Key differences include:

- Substituents : The target compound replaces the 5-chloro and 6-oxo groups with a 6-methylsulfanyl and N-methyl group, respectively.

- Phenyl Substituents : The target compound uses a 2-oxo-1-phenylpyrrolidin-3-yl group instead of a 3-(trifluoromethyl)phenylmethyl group.

Table 1: Structural Comparison of Pyridine-3-Carboxamide Derivatives

Carboxamide-Based Anticancer Agents

Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives () demonstrate the importance of substituent positioning on bioactivity. For example:

- Para-chloro carboxamides showed IC₅₀ values of 14.0 µM against leukemia cells, while meta-dichloro sulfonamides had IC₅₀ = 15.0 µM .

- Electron-donating groups (e.g., para-tert-butyl) enhanced apoptosis induction in cancer cells.

The target compound’s methylsulfanyl group (electron-rich) may mimic the activity of electron-donating substituents in these pyrimidine derivatives, though its pyridine core could alter binding affinity or metabolic stability.

Functional Analogues in Agrochemicals

Patented N-(Phenylcycloalkyl)carboxamides () are used as nematicides and anthelmintics. The target compound’s 2-oxo-1-phenylpyrrolidin-3-yl group resembles the phenylcycloalkyl moieties in these patented compounds, suggesting shared mechanisms of action against nematodes. Key differences include:

- Pyrrolidinone vs. Cycloalkyl: The 2-oxo-pyrrolidin group could influence target selectivity or resistance profiles.

Activité Biologique

N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide is a complex organic compound belonging to the class of pyridine derivatives. Its unique molecular structure, characterized by a pyridine ring, a carboxamide group, a methylsulfanyl group, and a pyrrolidine moiety, positions it as a candidate for various biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.43 g/mol. This compound features several functional groups that may interact with biological targets, suggesting potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O2S |

| Molecular Weight | 341.43 g/mol |

| CAS Number | 1385283-43-1 |

| Solubility | Not available |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Compounds with similar structures have been shown to exhibit various mechanisms, including:

- Enzyme Inhibition : Binding to active sites of enzymes, thus inhibiting their activity.

- Receptor Modulation : Interacting with cell surface receptors to modulate signal transduction pathways.

- Gene Expression Influence : Affecting the expression of genes involved in various biological processes.

Anticancer Activity

Research into compounds similar to this compound has indicated significant anticancer properties. For instance, studies on related pyrrolidine derivatives have shown growth inhibition in various human cancer cell lines. The approximate IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells while sparing normal cells.

Case Studies

- Study on Pyrrolidine Derivatives : A study investigated the effects of pyrrolidine-based compounds on leukemia cell lines (HL-60, U937, K562). Results demonstrated that these compounds induced G2/M phase arrest and apoptosis in a dose-dependent manner, with significant activation of caspases involved in the apoptotic pathway .

- Mechanistic Insights : Another investigation into similar compounds revealed that they could suppress AKT signaling pathways while promoting mitochondrial-dependent apoptosis in cancer cells. This suggests that this compound may also exert its effects through analogous pathways .

Potential Applications

Given its structural characteristics and preliminary findings from related compounds, this compound holds promise for applications in:

- Cancer Therapy : Targeting specific cancer cell lines through apoptosis induction.

- Drug Development : Serving as a lead compound for synthesizing new derivatives with enhanced efficacy and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide?

- Methodology : A multi-step approach is typically employed:

- Step 1 : Construct the pyridine-3-carboxamide core via condensation of 6-methylsulfanylpyridine-3-carboxylic acid with methylamine.

- Step 2 : Synthesize the 2-oxo-1-phenylpyrrolidin-3-yl moiety using a cyclization reaction between phenyl glycine derivatives and ketones (e.g., via Knorr pyrrole synthesis analogs) .

- Step 3 : Couple the two fragments via nucleophilic substitution or palladium-catalyzed cross-coupling. Magnetic catalysts (e.g., Fe₃O₄@SPNC) can enhance efficiency in pyridine derivative synthesis .

- Key Considerations : Optimize reaction conditions (solvent, temperature) to prevent thioether oxidation.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key steps:

- Grow crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO).

- Collect intensity data with a synchrotron source for high-resolution analysis.

- Refine using SHELX programs to resolve disorder in the methylsulfanyl group or pyrrolidinone ring .

- Validation : Cross-validate with DFT-optimized geometries to confirm stereochemistry.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylsulfanyl at C6, pyrrolidinone at N-position).

- HRMS : High-resolution mass spectrometry for molecular ion verification.

- IR : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and thioether (C–S) vibrations (~600–700 cm⁻¹).

Advanced Research Questions

Q. How can conflicting data in structure-activity relationship (SAR) studies be resolved?

- Approach :

- Crystallographic Analysis : Resolve ambiguities in binding modes (e.g., pyrrolidinone conformation) via SC-XRD .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., enzymes with catalytic cysteine residues sensitive to methylsulfanyl groups).

- Statistical Validation : Use multivariate regression to identify outliers in biological assay data .

- Case Study : Discrepancies in IC₅₀ values may arise from thioether oxidation; confirm compound purity via HPLC before assays.

Q. What strategies are recommended for optimizing metabolic stability of the methylsulfanyl group?

- Methodology :

- In Vitro Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., S-demethylation).

- Structural Modifications : Replace methylsulfanyl with sulfone or bioisosteres (e.g., trifluoromethyl) to enhance stability.

- Prodrug Design : Mask the thioether as a disulfide or thioester for targeted release .

- Data Analysis : Use LC-MS/MS to track metabolite formation and quantify stability.

Q. How can synthetic byproducts or degradation products be identified and quantified?

- Analytical Workflow :

- HPLC-MS : Use reverse-phase chromatography with a C18 column and ESI-MS detection.

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative (H₂O₂) conditions.

- Quantification : Develop a calibration curve for major impurities (e.g., sulfoxide derivatives) .

- Advanced Tools : Employ QSAR models to predict degradation pathways based on functional group reactivity.

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental solubility data?

- Resolution Steps :

- Reassess Solvent Parameters : Verify dielectric constant and hydrogen-bonding capacity in simulations.

- Experimental Replication : Measure solubility in buffered (pH 7.4) vs. non-buffered systems.

- Error Analysis : Compare ACD/Labs Percepta predictions with newer algorithms (e.g., COSMO-RS) .

- Example : Predicted logP values may not account for pyrrolidinone ring flexibility; use MD simulations to assess conformational effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.